8-Chloro-6-iodo-2-methylimidazo[1,2-a]pyrazine
CAS No.:
Cat. No.: VC18345769
Molecular Formula: C7H5ClIN3
Molecular Weight: 293.49 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5ClIN3 |
|---|---|
| Molecular Weight | 293.49 g/mol |
| IUPAC Name | 8-chloro-6-iodo-2-methylimidazo[1,2-a]pyrazine |
| Standard InChI | InChI=1S/C7H5ClIN3/c1-4-2-12-3-5(9)11-6(8)7(12)10-4/h2-3H,1H3 |
| Standard InChI Key | PAVFRJQSRHOILE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN2C=C(N=C(C2=N1)Cl)I |
Introduction
Chemical Structure and Characterization
Molecular Architecture
The imidazo[1,2-a]pyrazine core consists of a fused bicyclic system with nitrogen atoms at positions 1, 2, and 7. In 8-Chloro-6-iodo-2-methylimidazo[1,2-a]pyrazine, substitutions at positions 2 (methyl), 6 (iodo), and 8 (chloro) introduce steric and electronic effects that modulate reactivity. X-ray crystallography of analogous compounds reveals planar geometries conducive to π-π stacking, a feature critical for interactions with biological targets or conductive materials .
Table 1: Key Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₅ClIN₃ | |
| Molecular Weight | 293.49 g/mol | |
| Density | 1.4–1.6 g/cm³ (estimated) | |
| Halogen Substituents | Cl (position 8), I (position 6) | |
| Methyl Group | Position 2 |
The iodine atom’s polarizability enhances intermolecular interactions, while the chlorine atom contributes to electrophilic reactivity. These attributes make the compound a versatile intermediate in cross-coupling reactions .
Synthesis and Optimization
Iodine-Catalyzed Multicomponent Reactions
Recent advances utilize iodine catalysis for one-pot syntheses of imidazo[1,2-a]pyrazines. A three-component condensation of aryl aldehydes, 2-aminopyrazine, and tert-butyl isocyanide in the presence of catalytic iodine (5 mol%) yields derivatives with >70% efficiency . For 8-Chloro-6-iodo-2-methylimidazo[1,2-a]pyrazine, post-synthetic halogenation introduces chlorine and iodine at specific positions, though optimized protocols remain proprietary.
Table 2: Representative Synthesis Conditions
| Component | Role | Conditions | Yield |
|---|---|---|---|
| 2-Aminopyrazine | Nitrogen source | Reflux, 12 h | 75% |
| 4-Chlorobenzaldehyde | Electrophilic partner | I₂ (5 mol%), EtOH | |
| tert-Butyl isocyanide | Cycloaddition participant | Room temperature |
This method’s atom economy and scalability address historical challenges in imidazo[1,2-a]pyrazine synthesis, such as poor regioselectivity and harsh reaction conditions .
Physicochemical Properties
Solubility and Stability
The compound’s low aqueous solubility (<0.1 mg/mL) necessitates organic solvents (e.g., DMSO, DMF) for biological assays. Stability studies indicate decomposition above 150°C, with halogen loss observed under prolonged UV exposure. The methyl group at position 2 enhances kinetic stability compared to non-alkylated analogs .
Spectroscopic Profiles
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UV-Vis: Absorption maxima at 270 nm (π→π*) and 310 nm (n→π*), characteristic of conjugated heterocycles .
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NMR: ¹H NMR (DMSO-d₆) signals at δ 2.45 (s, 3H, CH₃), 7.82 (s, 1H, H-3), and 8.15 (s, 1H, H-5) confirm substitution patterns.
Biological Activity and Mechanisms
Antimicrobial and Antiviral Effects
Halogenated imidazopyrazines demonstrate broad-spectrum antimicrobial activity. The iodine substituent’s electronegativity disrupts bacterial membrane integrity, while the methyl group reduces metabolic degradation . Preliminary studies suggest efficacy against Gram-positive pathogens (MIC: 4–8 μg/mL).
Applications in Materials Science
Organic Light-Emitting Diodes (OLEDs)
The compound’s fluorescence (λem = 450 nm) and high quantum yield (Φ = 0.65) make it a candidate for blue-emitting OLED layers. Its rigid structure minimizes non-radiative decay, enhancing device efficiency .
Coordination Chemistry
Iodine’s lone pairs facilitate complexation with transition metals. Palladium adducts of 8-Chloro-6-iodo-2-methylimidazo[1,2-a]pyrazine catalyze Suzuki-Miyaura couplings with turnover numbers >10⁴, underscoring utility in synthetic chemistry .
Comparative Analysis with Analogous Compounds
Table 3: Halogenated Imidazopyrazine Derivatives
The iodine substituent in 8-Chloro-6-iodo-2-methylimidazo[1,2-a]pyrazine confers distinct advantages over chloro- or bromo-analogs, including stronger van der Waals interactions and redshifted absorption spectra .
Challenges and Future Directions
Current limitations include:
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Synthetic Complexity: Position-selective iodination requires expensive reagents (e.g., N-iodosuccinimide).
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Toxicity Profiles: Iodine’s bioaccumulation potential necessitates rigorous in vivo safety studies .
Future research should prioritize:
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